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Compound of Interest

Compound Name: Antirhine

Cat. No.: B101062 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and experimental protocols for the

stereoselective synthesis of Antirhine alkaloids, focusing on a divergent strategy that allows

for the synthesis of (±)-antirhine, (±)-18,19-dihydroantirhine, and their 20-epimers. The core

of this methodology is a cyanide-catalyzed imino-Stetter reaction, which efficiently constructs

the key indole-3-acetic acid derivative.

Introduction
The Antirhine alkaloids are a fascinating family of monoterpenoid indole alkaloids

characterized by a unique indoloquinolizidine scaffold. Their complex architecture and

biological potential have made them attractive targets for synthetic chemists. The protocols

outlined below are based on the robust and flexible synthetic strategy developed by Cheon,

Cho, Park, and Bae, which provides a unified approach to several members of this alkaloid

family.[1][2][3]

Overall Synthetic Strategy
The synthetic approach commences with a cyanide-catalyzed imino-Stetter reaction to form a

crucial indole-3-acetic acid derivative. This is followed by the construction of the C ring and a

subsequent trans-selective installation of a two-carbon unit at the C-15 position. The final stage

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b101062?utm_src=pdf-interest
https://www.benchchem.com/product/b101062?utm_src=pdf-body
https://www.benchchem.com/product/b101062?utm_src=pdf-body
https://www.benchchem.com/product/b101062?utm_src=pdf-body
https://www.benchchem.com/product/b101062?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00544
https://pubs.acs.org/doi/abs/10.1021/acs.joc.0c02936
https://pubmed.ncbi.nlm.nih.gov/32141756/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of the synthesis involves the stereoselective introduction of substituents at the C-20 position,

allowing for the divergent synthesis of various Antirhine alkaloids.[1][3]

Experimental Protocols
Protocol 1: Synthesis of Indole-3-acetic Acid Derivative
(Compound 7)
This protocol details the initial and critical cyanide-catalyzed imino-Stetter reaction.

Reaction Scheme:

Step 1: Imine Formation: Ethyl 2-aminocinnamate (Starting Material 1) reacts with 4-

bromopyridine-2-carboxaldehyde (Starting Material 2) to form the corresponding aldimine.

Step 2: Imino-Stetter Reaction: The aldimine undergoes a cyanide-catalyzed intramolecular

cyclization to yield the indole-3-acetic acid derivative.

Detailed Methodology:

To a solution of ethyl 2-aminocinnamate (1.0 equiv) and 4-bromopyridine-2-carboxaldehyde

(1.2 equiv) in CH2Cl2 (0.2 M) at room temperature, add 4 Å molecular sieves.

Stir the mixture for 12 hours.

Filter the mixture and concentrate under reduced pressure.

Dissolve the crude aldimine in DMF (0.1 M).

Add KCN (0.3 equiv) to the solution at room temperature.

Stir the reaction mixture for 12 hours.

Pour the reaction mixture into saturated aqueous NH4Cl solution and extract with ethyl

acetate.

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford compound 7.

Protocol 2: Synthesis of the Key Indoloquinolizidinium
Intermediate (Compound 5)
This protocol describes the formation of the tetracyclic core of the Antirhine alkaloids.

Reaction Scheme:

Step 1: Boc Protection: The indole nitrogen of compound 7 is protected with a Boc group.

Step 2: Reduction and Cyclization: The ester is reduced, and the resulting alcohol undergoes

a cyclization cascade to form the indoloquinolizidinium salt.

Step 3: Installation of the C15 Side Chain: A homoallylic alcohol side-chain is introduced at

the C-15 position.

Detailed Methodology:

Boc Protection: To a solution of compound 7 (1.0 equiv) in CH2Cl2 (0.1 M), add (Boc)2O (1.5

equiv) and DMAP (0.1 equiv) at room temperature. Stir for 2 hours. Purify by flash column

chromatography to yield the N-Boc protected intermediate.

Reduction and Cyclization: To a solution of the N-Boc protected intermediate (1.0 equiv) in

THF (0.1 M) at 0 °C, add LiAlH4 (2.0 equiv) portionwise. Stir for 1 hour at 0 °C, then warm to

room temperature and stir for an additional 2 hours. Quench the reaction by the sequential

addition of H2O, 15% aqueous NaOH, and H2O. Filter the resulting mixture and concentrate

the filtrate. The crude product is then treated with MsCl (1.2 equiv) and Et3N (1.5 equiv) in

CH2Cl2 (0.1 M) at 0 °C to form the indoloquinolizidinium salt.

C15 Side Chain Installation: The crude indoloquinolizidinium salt is dissolved in THF (0.1 M)

and cooled to -78 °C. Allylmagnesium bromide (2.0 equiv, 1.0 M in THF) is added dropwise.

The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous

NH4Cl. Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and

concentrate. Purify by flash column chromatography to afford compound 5.
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Protocol 3: Divergent Synthesis of (±)-Antirhine and
(±)-20-epi-Antirhine
This protocol outlines the final stereoselective steps to the target alkaloids.

Reaction Scheme:

Step 1: Hydroboration/Oxidation: The terminal alkene of compound 5 is converted to a

primary alcohol.

Step 2: Sulfonylation and Elimination/Reduction: The alcohol is converted to a sulfonate

ester, which then undergoes either elimination to form the vinyl group of antirhine or

reduction of an intermediate sulfoxide to yield 20-epi-antirhine.

Detailed Methodology for (±)-Antirhine:

Hydroboration/Oxidation: To a solution of compound 5 (1.0 equiv) in THF (0.1 M) at 0 °C, add

9-BBN-H (1.5 equiv, 0.5 M in THF) dropwise. Stir at room temperature for 4 hours. Cool the

reaction to 0 °C and add EtOH, 6 N aqueous NaOH, and 30% aqueous H2O2. Stir at room

temperature for 12 hours. Extract with ethyl acetate, dry, and concentrate. Purify by flash

column chromatography.

Sulfonylation and Elimination: The resulting primary alcohol is converted to the

corresponding mesylate, which is then subjected to elimination to furnish (±)-antirhine.

Detailed Methodology for (±)-20-epi-Antirhine:

The synthesis of (±)-20-epi-antirhine follows a similar path with a modification in the final

steps to control the stereochemistry at the C-20 position, often involving the reduction of a

sulfoxide intermediate which proceeds with high stereoselectivity.

Data Presentation
Table 1: Summary of Yields for the Synthesis of Antirhine Alkaloids
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Compound Step
Starting
Material

Product Yield (%)

7
Imino-Stetter

Reaction

Ethyl 2-

aminocinnamate

Indole-3-acetic

acid derivative
75

5
Multistep

Sequence
Compound 7

Indoloquinolizidin

ium Intermediate
55 (over 3 steps)

(±)-Antirhine
Divergent

Endgame
Compound 5 (±)-Antirhine 40 (over 2 steps)

(±)-20-epi-

Antirhine

Divergent

Endgame
Compound 5

(±)-20-epi-

Antirhine
38 (over 2 steps)

(±)-18,19-

Dihydroantirhine

Divergent

Endgame
Compound 5

(±)-18,19-

Dihydroantirhine
42 (over 2 steps)

Yields are approximate and based on reported values in the literature.
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Caption: General workflow for the divergent synthesis of Antirhine alkaloids.
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Caption: Key steps in the cyanide-catalyzed imino-Stetter reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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